molecular formula C24H30N2O7 B602270 2-Hydroxydesmethylimipramine Glucuronide CAS No. 25521-31-7

2-Hydroxydesmethylimipramine Glucuronide

Cat. No. B602270
CAS RN: 25521-31-7
M. Wt: 456.54
InChI Key:
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Description

2-Hydroxydesmethylimipramine Glucuronide, also known as 2-Hydroxy desipramine β-D-glucuronide, is a metabolite of Desipramine . It has a molecular weight of 458.50 and a molecular formula of C24H30N2O7 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxydesmethylimipramine Glucuronide contains a total of 66 bonds, including 36 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving glucuronides are complex and can involve various functional groups. For example, acyl-, O-, and N-glucuronides of a molecule can result in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry .


Physical And Chemical Properties Analysis

2-Hydroxydesmethylimipramine Glucuronide appears as a white solid. It is soluble in methanol and water . Its melting point ranges from 202.0 to 205.5°C .

Scientific Research Applications

  • Hydroxylation and subsequent glucuronide conjugation of desmethylimipramine in rat liver microsomes were studied, indicating the importance of these processes in the metabolism of this compound (von Bahr & Bertilsson, 1971).

  • Metabolism of imipramine includes the formation of metabolites like 10-hydroxy desmethylimipramine and 2-hydroxylation, suggesting a separate metabolic pathway distinct from 2-hydroxylation, with potential glucuronides formation (Crammer & Scott, 2004).

  • The 2-hydroxylation of desmethylimipramine and its dependence on debrisoquin hydroxylation phenotype was examined, showing significant differences in metabolism between slow and rapid hydroxylators (Spina, Steiner, Ericsson, & Sjöqvist, 1987).

  • Phenotypic consistency in hydroxylation of desmethylimipramine and debrisoquine in healthy subjects and human liver microsomes was observed, suggesting similar enzymatic control (Spina et al., 1984).

  • The pharmacokinetics of imipramine and its metabolites, including glucuronide conjugates, were studied in depressed patients, highlighting the significance of glucuronide conjugate accumulation in serum (Sutfin, Perini, Molnár, & Jusko, 1988).

  • A review on glucuronidation and its impact on glucuronide disposition discussed how glucuronidation, including that of 2-Hydroxydesmethylimipramine Glucuronide, is crucial in drug metabolism (Yang et al., 2017).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHAOJJEVSPMBA-QMDPOKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948425
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxydesmethylimipramine Glucuronide

CAS RN

25521-31-7
Record name 2-Hydroxydesipramine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy desipramine glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRM5GK6JXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does experimental hepatitis affect the levels of 2-hydroxydesmethylimipramine glucuronide in rats?

A1: The study found that inducing experimental hepatitis in rats using D-galactosamine significantly increased the urinary excretion of 2-hydroxydesmethylimipramine glucuronide. [] Specifically, there was a two-fold increase observed in the treated rats compared to the control group. [] This suggests that liver damage, as mimicked by the experimental hepatitis model, can significantly alter the metabolism and excretion pathways of imipramine, leading to an accumulation of specific metabolites like 2-hydroxydesmethylimipramine glucuronide.

Q2: What is the significance of the increased 2-hydroxydesmethylimipramine glucuronide levels in the urine of rats with experimental hepatitis?

A2: The increase in urinary 2-hydroxydesmethylimipramine glucuronide, along with other conjugated metabolites, indicates that the liver's ability to process and excrete imipramine is altered during hepatitis. [] This could potentially lead to an accumulation of imipramine and its metabolites in the body, which might influence the drug's efficacy and safety profile in individuals with liver disease. Further research is needed to understand the full clinical implications of these findings.

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